

An In-depth Technical Guide to the Physical Properties of 3-Methoxypropylamine (MOPA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypropylamine

Cat. No.: B165612

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropylamine (MOPA), a versatile primary amine with the chemical formula $C_4H_{11}NO$, serves as a crucial intermediate and building block in a wide array of chemical syntheses.^[1] Its utility spans from the manufacturing of dyes and corrosion inhibitors to its use in water treatment and as an emulsifier in coatings and wax formulations.^{[1][2]} A thorough understanding of its physical properties is paramount for its safe handling, application in experimental design, and for process optimization in research and industrial settings. This guide provides a comprehensive overview of the core physical characteristics of MOPA, complete with detailed experimental methodologies and structured data for ease of reference.

Core Physical and Chemical Properties

3-Methoxypropylamine is a clear, colorless to faintly yellow liquid characterized by a distinct amine-like or ammonia-like odor.^{[3][4][5]} It is a flammable liquid and is completely miscible with water and many common organic solvents, including ethanol, toluene, acetone, and hexane.^{[3][6]}

Quantitative Physical Properties of 3-Methoxypropylamine (MOPA)

The following tables summarize the key quantitative physical properties of MOPA, compiled from various technical data sheets and safety information.

General Properties	Value	References
Molecular Formula	C ₄ H ₁₁ NO	[7] [8]
Molecular Weight	89.14 g/mol	[4] [5] [7] [8]
Appearance	Clear, colorless to faintly colored liquid	[3] [8] [9]
Odor	Amine-like, ammonia-like	[3] [5] [6]

Thermal Properties	Value	References
Boiling Point	117-118 °C at 733 mmHg	[3][7][8]
118.3 °C at 1013 hPa	[9]	
116 °C at 760 mmHg	[4]	
Melting/Freezing Point	< -20 °C	[9]
< -70 °C	[8][10]	
-65 °C	[3][11]	
-71 °C	[6]	
-76 °C	[4]	
Flash Point	24 °C (75 °F)	[6]
27 °C	[4]	
32 °C (89.6 °F) (closed cup)		
38 °C	[10]	
48 °C (118.4 °F)	[12]	
Autoignition Temperature	518 °F (270 °C)	[8]
295 °C (563 °F)	[6]	
320 °C (608 °F)	[12]	

Physical Characteristics	Value	References
Density / Specific Gravity	0.874 g/mL at 25 °C	[3] [7] [8]
0.87 g/cm ³ at 20 °C	[4] [6]	
0.8737 at 20 °C		
0.870 - 0.880 at 20°C	[2]	
Vapor Pressure	20 mmHg at 30 °C	[7] [8]
12.0 mmHg at 20 °C	[6]	
6 mmHg at 20°C	[4]	
21.7 mmHg at 25 °C	[5]	
13 mbar at 20 °C	[12]	
Vapor Density	3.07 (vs air)	[3] [7] [8]
Refractive Index	n _{20/D} 1.417	[3] [7] [8]
Viscosity	0.8 mPa·s at 20 °C	
0.92 mm ² /s	[11]	
Solubility	Miscible with water, ethanol, toluene, acetone, hexane	[2] [3] [6]
pH	11.5 at 20 °C (100 g/L in H ₂ O)	[6] [11]
11.4 - 11.9		
Explosive Limits	Lower: 1.4% (V) / Upper: 11.7% (V)	
Lower: 2.3% (V) / Upper: 12.3% (V)	[11]	
Partition Coefficient (log Pow)	-0.42	[12]
-0.5 at 25 °C	[11]	

Experimental Protocols for Physical Property Determination

While specific, cited experimental protocols for MOPA are not readily available in public literature, the determination of its physical properties follows standardized methodologies, typically governed by organizations such as ASTM International or ISO. Below are detailed descriptions of the general procedures used for measuring these key parameters.

Boiling Point Determination

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
- Apparatus: A distillation flask, a condenser, a thermometer, a heating mantle, and boiling chips.
- Procedure:
 - A sample of MOPA is placed in the distillation flask along with boiling chips to ensure smooth boiling.
 - The flask is connected to the condenser, and a thermometer is positioned so that the bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor.
 - The flask is gently heated.
 - The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature, corrected for atmospheric pressure, is the boiling point.

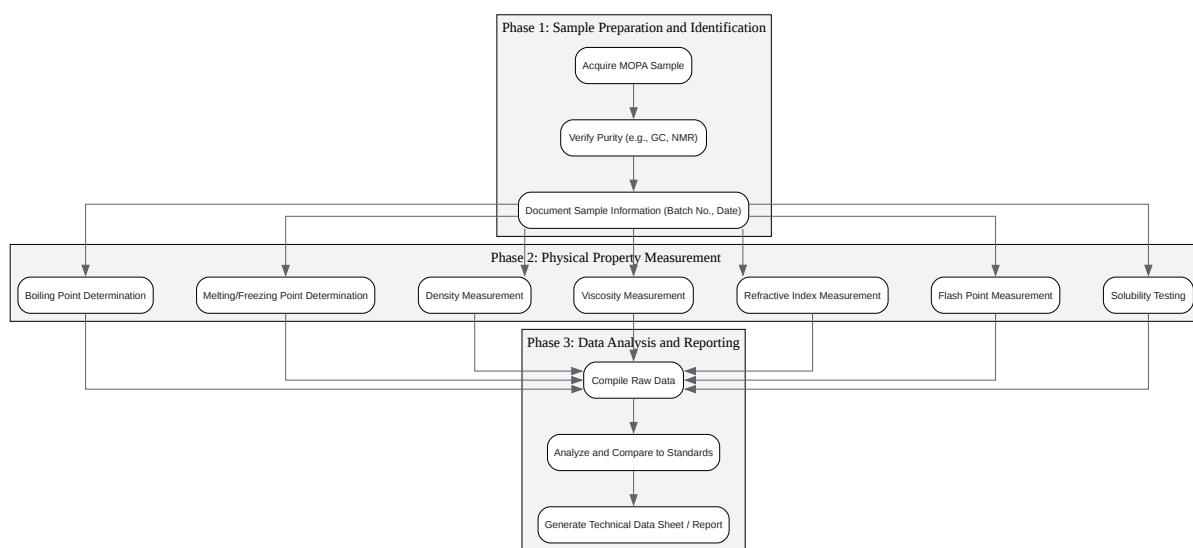
Melting/Freezing Point Determination

- Principle: The melting point is the temperature at which a solid turns into a liquid. The freezing point is the temperature at which a liquid turns into a solid. For a pure substance, these temperatures are the same.

- Apparatus: A cooling bath (e.g., dry ice/acetone), a test tube, a thermometer, and a stirring rod.
- Procedure:
 - A sample of liquid MOPA is placed in a test tube.
 - The test tube is immersed in a cooling bath.
 - The sample is stirred continuously with a thermometer, and the temperature is recorded at regular intervals.
 - A plateau in the cooling curve, where the temperature remains constant as the liquid solidifies, indicates the freezing point.

Density Measurement

- Principle: Density is the mass of a substance per unit volume.
- Apparatus: A pycnometer (a flask with a specific, known volume), a balance, and a temperature-controlled water bath.
- Procedure:
 - The empty pycnometer is weighed.
 - It is then filled with MOPA and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).
 - Any excess liquid is removed, and the filled pycnometer is weighed again.
 - The density is calculated by dividing the mass of the MOPA by the known volume of the pycnometer.


Flash Point Measurement

- Principle: The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air.

- Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens or Tag Closed Tester).
- Procedure:
 - A sample of MOPA is placed in the test cup of the apparatus.
 - The cup is slowly heated at a controlled rate.
 - A small flame is periodically passed over the surface of the liquid.
 - The flash point is the temperature at which a flash is observed when the ignition source is applied.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance like MOPA in a research or quality control setting.

[Click to download full resolution via product page](#)

Workflow for Physical Property Characterization of MOPA.

Conclusion

The physical properties of **3-Methoxypropylamine** are well-defined, making it a predictable and reliable reagent for various applications. The data presented in this guide, from its thermal characteristics to its solubility, provides essential information for professionals in research and development. Adherence to standardized experimental protocols ensures the generation of accurate and reproducible data, which is critical for safety, process control, and the successful implementation of MOPA in novel synthetic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. northmetal.net [northmetal.net]
- 3. 3-METHOXYPROPYLAMINE - Ataman Kimya [\[atamanchemicals.com\]](http://atamanchemicals.com)
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 6. univarsolutions.com [univarsolutions.com]
- 7. 3-Methoxypropylamine CAS#: 5332-73-0 [\[m.chemicalbook.com\]](http://m.chemicalbook.com)
- 8. 3-Methoxypropylamine 99%, High Purity Chemical at Best Price [\[nacchemical.com\]](http://nacchemical.com)
- 9. chemicalbook.com [chemicalbook.com]
- 10. 3-Methoxypropylamine - (Amines | Alkylamines) : Koei Chemical Co., Ltd [\[koeichem.com\]](http://koeichem.com)
- 11. 3-Methoxypropylamine | 5332-73-0 [\[chemicalbook.com\]](http://chemicalbook.com)
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Methoxypropylamine (MOPA)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165612#3-methoxypropylamine-mopa-physical-properties\]](https://www.benchchem.com/product/b165612#3-methoxypropylamine-mopa-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com